

The Discovery of Estetrol: A Technical and Historical Guide

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Abstract

This technical guide provides an in-depth exploration of the discovery of **estetrol** (E4), a unique fetal estrogen. It details the historical context of its identification in 1965, the pioneering scientists involved, and the analytical methodologies that enabled its isolation. The document summarizes key quantitative data from early studies, offering a comparative perspective on its biological activity. Furthermore, it outlines the experimental protocols, such as the uterotrophic assay, that were instrumental in characterizing its estrogenic properties. Signaling pathway diagrams, rendered in Graphviz, illustrate the contemporary understanding of estrogen action at the time of **estetrol**'s discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the foundational research on **estetrol**.

Introduction: The Scientific Landscape of the Mid-20th Century

The mid-20th century was a transformative period in steroid biochemistry. Following the isolation and structural elucidation of the primary estrogens—estrone (E1), estradiol (E2), and



estriol (E3)—in the 1920s and 1930s, the scientific community was keenly interested in steroid metabolism and the physiological roles of these hormones, particularly during pregnancy.[1] The development of analytical techniques such as gas-liquid chromatography and countercurrent distribution in the 1940s and 1950s provided researchers with the tools to separate and identify steroid metabolites in complex biological fluids.[2][3][4] It was within this environment of advancing analytical capability and a focused interest on the endocrinology of pregnancy that the fourth natural human estrogen, **estetrol**, was discovered.

The Discovery of Estetrol (E4)

Estetrol was first described in 1965 by a team of researchers led by Egon Diczfalusy at the Karolinska Institute in Stockholm, Sweden.[3][5][6] The discovery was also attributed to Elio Gurpide at Rockefeller University in 1966.[1] Diczfalusy's group successfully isolated this novel, polar estrogen from the urine of pregnant women and newborn infants.[5][6] This finding was significant as it expanded the family of known human estrogens and pointed to a unique fetoplacental unit-specific steroid metabolism.

Subsequent research established that **estetrol** is exclusively synthesized in the human fetal liver through the 15α - and 16α -hydroxylation of estradiol (E2) and estriol (E3).[3][5] Its presence is detectable in maternal urine from as early as the ninth week of gestation, with concentrations of unconjugated **estetrol** in maternal plasma rising to approximately 1 ng/mL by the end of pregnancy.[5] Notably, fetal plasma levels of **estetrol** at birth are more than tenfold higher than those in the maternal circulation, underscoring its fetal origin.[2][5]

Following its discovery, a period of basic research from 1965 to 1984 characterized **estetrol** as a "weak" estrogen.[1][5][7] This perception, coupled with the lack of a clear physiological role, led to a decline in research interest, and the molecule was largely overlooked for several decades.[1][5][7] It was not until 2001 that research into the therapeutic potential of **estetrol** was revitalized by Herjan Coelingh Bennink at Pantarhei Bioscience, who recognized its unique pharmacokinetic profile, particularly its high oral bioavailability.[1][2][5] For therapeutic applications, **estetrol** is synthesized from estrone, which is derived from phytosterols extracted from soybeans.[2][5]

Quantitative Data from Early Studies



The initial characterization of **estetrol** as a "weak" estrogen was based on its comparative effects in bioassays and its binding affinity for estrogen receptors. The following tables summarize key quantitative data from early and foundational studies.

Table 1: Comparative Estrogenic Potency

Estrogen	Assay	Relative Potency (Estradiol = 100)	Source
Estetrol (E4)	Uterine Vasodilation (sheep)	3-7	[3]
In Vitro Proliferation (MCF-7 cells)	2	[3]	
Estriol (E3)	Uterine Vasodilation (sheep)	3-7	[3]

Table 2: Estrogen Receptor Binding Affinity

Estrogen	Receptor	Binding Affinity (Relative to Estradiol)	Source
Estetrol (E4)	Estrogen Receptor (rat uterus)	Moderate	[1]
Estetrol (E4)	Estrogen Receptor α (human)	Lower	[8]
Estetrol (E4)	Estrogen Receptor β (human)	Lower	[8]
Ethinyl Estradiol	Estrogen Receptor α (human)	200%	[8]
Ethinyl Estradiol	Estrogen Receptor β (human)	~50%	[8]



Table 3: Concentrations of Unconjugated Estetrol in Pregnancy

Biological Fluid	Concentration	Gestational Stage	Source
Maternal Plasma	~1 ng/mL (>3 nM)	End of Pregnancy	[5]
Fetal Plasma	>10 times maternal levels	Parturition	[5]
Maternal Urine	Detectable	From 9th week	[5]

Experimental Protocols

The discovery and early characterization of **estetrol** relied on the analytical and pharmacological methods of the time. Below are detailed descriptions of the key experimental protocols.

Isolation and Identification of Estetrol from Urine (circa 1967)

The initial isolation of **estetrol** from pregnancy urine was a multi-step process involving extraction, purification, and characterization using the analytical techniques available in the mid-1960s. The following is a generalized protocol based on the methods of that era.[6]

Objective: To isolate and identify **estetrol** (15α -hydroxyestriol) from the urine of pregnant women.

Materials:

- Pooled urine from late-pregnancy women
- Hydrochloric acid (for hydrolysis)
- Organic solvents (e.g., ether, benzene, ethyl acetate)
- Silica gel for column chromatography
- Thin-layer chromatography (TLC) plates



- Gas-liquid chromatograph (GLC)
- Infrared (IR) spectrophotometer
- Nuclear Magnetic Resonance (NMR) spectrometer

Methodology:

- Hydrolysis: An aliquot of pooled urine was acidified with hydrochloric acid and heated to hydrolyze the steroid conjugates (glucuronides and sulfates).
- Solvent Extraction: The hydrolyzed urine was extracted with an organic solvent such as ether
 to separate the free steroids from the aqueous phase.
- Purification by Countercurrent Distribution: The crude extract was subjected to
 countercurrent distribution, a liquid-liquid extraction technique, to separate steroids based on
 their differing partition coefficients between two immiscible liquid phases.[3][4] This was a
 crucial step for separating the highly polar estetrol from other estrogens.
- Column Chromatography: Further purification was achieved using column chromatography
 with a stationary phase like silica gel and a gradient of organic solvents to elute fractions of
 increasing polarity.
- Thin-Layer Chromatography (TLC): The purity of the isolated fractions was assessed by TLC. The mobility of the unknown compound was compared to that of known estrogen standards.[6]
- Gas-Liquid Chromatography (GLC): The purified compound was derivatized to increase its volatility and then analyzed by GLC. The retention time was compared with that of reference steroids.[6][9]
- Spectroscopic Analysis: The definitive identification of the isolated compound as estetrol
 was performed using:
 - Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the steroid, including the hydroxyl and aromatic moieties.[6]



 Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure, including the position of the four hydroxyl groups.[6]

In Vivo Uterotrophic Assay in Immature Rats (circa 1979)

The uterotrophic assay was a standard method for assessing the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized rodents. [7][10][11]

Objective: To determine the estrogenic potency of **estetrol** by measuring its effect on uterine weight in immature female rats.

Materials:

- Immature female rats (e.g., 21-22 days old)
- Estetrol (E4)
- Estradiol (E2) as a positive control
- Vehicle (e.g., sesame oil)
- Analytical balance

Methodology:

- Animal Preparation: Immature female rats were housed under controlled conditions. The absence of a functional hypothalamic-pituitary-ovarian axis in these animals results in low endogenous estrogen levels and a sensitive response to exogenous estrogens.
- Dosing: Animals were divided into groups and administered daily subcutaneous injections of either the vehicle, estradiol (positive control), or different doses of **estetrol** for three consecutive days.
- Necropsy and Uterine Weight Measurement: On the fourth day, the animals were euthanized. The uteri were carefully dissected, trimmed of fat and connective tissue, and blotted to remove luminal fluid. The wet weight of the uterus was then recorded.



 Data Analysis: The mean uterine weight for each treatment group was calculated and compared to the vehicle control group. A statistically significant increase in uterine weight indicated an estrogenic effect. The relative potency of **estetrol** was determined by comparing the dose required to produce a specific increase in uterine weight to that of estradiol.

Signaling Pathways: A Mid-20th Century Perspective

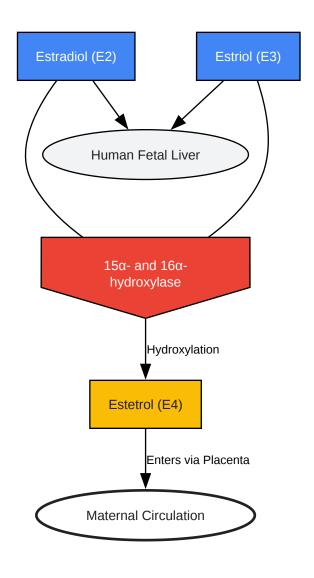
In the 1960s and 1970s, the primary mechanism of estrogen action was understood to be mediated by intracellular receptors that function as ligand-activated transcription factors.[7] The concept of two distinct estrogen receptor subtypes (ER α and ER β) and non-genomic signaling pathways emerged later. The following diagrams illustrate the classical understanding of estrogen signaling and the biosynthesis of **estetrol**.



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Caption: Classical Estrogen Signaling Pathway (circa 1970s).





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